molecular formula C8H10O6S2 B14692881 Dimethyl benzene-1,3-disulfonate CAS No. 34577-43-0

Dimethyl benzene-1,3-disulfonate

Cat. No.: B14692881
CAS No.: 34577-43-0
M. Wt: 266.3 g/mol
InChI Key: KURKKGXBDWSAPN-UHFFFAOYSA-N
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Description

Structurally, it is derived from benzene-1,3-disulfonic acid, where the sulfonic acid groups are esterified with methanol. This compound is typically used as an intermediate in organic synthesis, particularly for introducing sulfonate functionalities into target molecules. Unlike its sodium salt counterparts (e.g., disodium benzene-1,3-disulfonate ), the dimethyl ester form is less polar and may exhibit different solubility and reactivity profiles.

Properties

CAS No.

34577-43-0

Molecular Formula

C8H10O6S2

Molecular Weight

266.3 g/mol

IUPAC Name

dimethyl benzene-1,3-disulfonate

InChI

InChI=1S/C8H10O6S2/c1-13-15(9,10)7-4-3-5-8(6-7)16(11,12)14-2/h3-6H,1-2H3

InChI Key

KURKKGXBDWSAPN-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl benzene-1,3-disulfonate can be synthesized through the sulfonation of dimethylbenzene (xylene) using sulfur trioxide or oleum. The reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to ensure the desired product is obtained. The general reaction is as follows:

C6H4(CH3)2+2SO3C6H4(SO3H)2+2H2OC_6H_4(CH_3)_2 + 2SO_3 \rightarrow C_6H_4(SO_3H)_2 + 2H_2O C6​H4​(CH3​)2​+2SO3​→C6​H4​(SO3​H)2​+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves continuous sulfonation processes where dimethylbenzene is reacted with sulfur trioxide in a controlled environment. The product is then neutralized with sodium hydroxide to form the disodium salt. The final product is purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

Dimethyl benzene-1,3-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under acidic or basic conditions.

Major Products

Scientific Research Applications

Dimethyl benzene-1,3-disulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl benzene-1,3-disulfonate involves its interaction with various molecular targets. The sulfonate groups can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzene-1,3-disulfonate derivatives vary widely in their substituents and applications. Below is a comparative analysis of dimethyl benzene-1,3-disulfonate with structurally or functionally related compounds:

Sodium Salts of Benzene-1,3-Disulfonate

  • Disodium Benzene-1,3-Disulfonate (CAS 40163-60-6): Structure: Features two sulfonate groups as sodium salts . Solubility: Highly water-soluble (>187,292 μg/mL for sodium sulfonate derivatives) due to ionic character . Applications: Used as a precursor in catalytic systems (e.g., Fe₃O₄@SiO₂@piperidinium benzene-1,3-disulfonate in multicomponent reactions) . Key Difference: Ionic nature enhances solubility but limits compatibility with non-polar solvents compared to dimethyl esters.

Piperidinium Benzene-1,3-Disulfonate

  • Structure: A piperidinium cation paired with benzene-1,3-disulfonate . Role: Serves as a supported ionic liquid catalyst in synthesizing dihydropyrano[2,3-c]pyrazoles . Advantage Over Dimethyl Ester: Catalytic efficiency in aqueous media due to ionic interactions and recyclability (e.g., Fe₃O₄@SiO₂@piperidinium systems achieved 90–98% yields) .

4-Formylbenzene-1,3-Disulfonate Derivatives

  • Disodium 4-Formylbenzene-1,3-Disulfonate (CAS 33513-44-9) :
    • Structure : Contains a formyl group at the 4-position and disulfonate sodium salts .
    • Application : Used in synthesizing antibacterial chitosan derivatives (e.g., dCsSB-SFD-ε-CL copolymers) .
    • Key Difference : The formyl group enables Schiff base formation, a reactivity absent in dimethyl esters.

NXY-059 (Disodium 4-[tert-butylimino)methyl] benzene-1,3-disulfonate N-oxide)

  • Structure : A nitrone spin-trap agent with bis-sulfonate groups .
    • Application : Neuroprotective agent in ischemic stroke models .
    • Comparison : Unlike this compound, NXY-059’s nitrone moiety confers radical-trapping activity, critical for therapeutic effects.

Benzene-1,3-Disulfonyl Chloride

  • Structure : Sulfonyl chloride derivative .
    • Reactivity : Highly electrophilic, used to prepare sulfonamides or sulfonate esters .
    • Contrast : Dimethyl esters are less reactive, making them preferable for controlled sulfonate transfer.

Data Table: Comparative Properties of Benzene-1,3-Disulfonate Derivatives

Compound Substituents Solubility (Water) Key Application Reference
This compound -SO₃CH₃ groups Low (ester form) Organic synthesis intermediate N/A in evidence
Disodium benzene-1,3-disulfonate -SO₃⁻Na⁺ groups >187,292 μg/mL Catalyst support
Piperidinium benzene-1,3-disulfonate -SO₃⁻ paired with piperidinium Moderate (ionic liquid) Multicomponent catalysis (90–98% yields)
NXY-059 Nitrone and -SO₃⁻Na⁺ groups High (pharmaceutical) Neuroprotection in stroke models
Benzene-1,3-disulfonyl chloride -SO₂Cl groups Reacts with water Sulfonamide synthesis

Research Findings and Industrial Relevance

  • Catalytic Efficiency: Piperidinium benzene-1,3-disulfonate catalysts demonstrate superior recyclability and yields in dihydropyrano[2,3-c]pyrazole synthesis compared to non-sulfonated catalysts .
  • Solubility Enhancement : Sodium sulfonation increases water solubility by >26,000-fold compared to parent compounds (e.g., phloretin vs. phloretin 3',3-disulfonate) .
  • Therapeutic Potential: NV2907 (benzene-1,3-disulfonate derivative) showed low cytotoxicity and translational readthrough-inducing activity, suggesting medicinal utility .

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